4-chloro-1H-pyrrole-2-carbohydrazide
Description
Significance of Pyrrole-Based Carbohydrazides in Organic and Medicinal Chemistry
Pyrrole-based carbohydrazides are a class of organic compounds that have demonstrated a wide spectrum of pharmacological and biological activities. The pyrrole (B145914) ring itself is a fundamental component of many vital biomolecules, including heme, chlorophyll, and vitamin B12. nih.gov This inherent biological relevance has made the pyrrole scaffold a privileged structure in drug discovery. When functionalized with a carbohydrazide (B1668358) group (-CONHNH2), the resulting molecule gains additional chemical reactivity and potential for biological interactions.
The carbohydrazide moiety is a key pharmacophore that can act as a versatile building block in the synthesis of various heterocyclic systems. nih.gov Furthermore, it is known to be a structural feature in a number of compounds with antimicrobial, antiviral, anti-inflammatory, and anticancer properties. ontosight.ai For instance, derivatives of 1H-pyrrole-2-carbohydrazide have been synthesized and evaluated for their antibacterial, antifungal, and anthelmintic activities. researchgate.net The combination of the pyrrole nucleus with the carbohydrazide functional group creates a molecular framework with significant potential for therapeutic applications.
Overview of Heterocyclic Scaffolds in Chemical Science
Heterocyclic scaffolds are cyclic compounds containing at least one atom other than carbon within their ring structure. These scaffolds are of paramount importance in chemical science, particularly in the realm of drug discovery and development. It is estimated that a vast majority of biologically active compounds contain at least one heterocyclic ring. The presence of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique physicochemical properties to these molecules, including polarity, hydrogen bonding capacity, and the ability to engage in specific interactions with biological targets like enzymes and receptors.
The structural diversity of heterocyclic compounds is immense, allowing for the fine-tuning of pharmacological profiles. Medicinal chemists often utilize heterocyclic scaffolds to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. The pyrrole ring, as a five-membered aromatic heterocycle, is a classic example of a scaffold that has been extensively explored. Its derivatives have been investigated for a wide range of therapeutic applications, including but not limited to, treatments for hyperlipidemias, inflammation, and various types of cancer. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-1H-pyrrole-2-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O/c6-3-1-4(8-2-3)5(10)9-7/h1-2,8H,7H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLPNMNXTRKZJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1Cl)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Chloro 1h Pyrrole 2 Carbohydrazide and Analogues
Strategies for Pyrrole (B145914) Ring Formation in Substituted Carbohydrazides
The synthesis of the pyrrole heterocycle is a foundational step in accessing the target compound. The chosen strategy dictates the substitution pattern and the point at which key functional groups, such as the chloro and carbohydrazide (B1668358) precursors, are introduced.
Cyclocondensation reactions are a cornerstone of pyrrole synthesis, typically involving the formation of the heterocyclic ring from an acyclic precursor. The Paal-Knorr synthesis is the most prominent method in this category, utilizing the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine to yield a pyrrole. organic-chemistry.orgwikipedia.org This reaction is generally high-yielding and proceeds under neutral or weakly acidic conditions. organic-chemistry.orgrgmcet.edu.in
The mechanism involves the formation of a hemiaminal upon attack of the amine on one carbonyl group, followed by an intramolecular cyclization with the second carbonyl and subsequent dehydration to furnish the aromatic pyrrole ring. wikipedia.org For the synthesis of precursors to 4-chloro-1H-pyrrole-2-carbohydrazide, this method would involve a suitably substituted 1,4-diketone which, upon reaction with ammonia, would yield the N-unsubstituted pyrrole core, ready for subsequent functionalization. wikipedia.orgalfa-chemistry.com
Table 1: Examples of Paal-Knorr Cyclocondensation for Pyrrole Synthesis
| 1,4-Dicarbonyl Precursor | Amine Source | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Hexane-2,5-dione | Ammonia | Acetic Acid, Heat | 2,5-Dimethylpyrrole |
| 3,4-Diethyl-2,5-hexanedione | Methylamine | Weak Acid | 1,2,5-Trimethyl-3,4-diethylpyrrole |
While powerful, a significant limitation of the traditional Paal-Knorr reaction is the availability of the requisite 1,4-dicarbonyl precursors. wikipedia.org
Multi-component reactions (MCRs) offer a highly efficient route to complex molecules like substituted pyrroles in a single synthetic operation, enhancing atom economy and reducing waste. rsc.orgbohrium.com These reactions combine three or more starting materials in a one-pot fashion to construct the pyrrole ring with a high degree of substitution. bohrium.com
A classical example is the Hantzsch pyrrole synthesis, which traditionally involves the reaction of an α-haloketone with a β-ketoester and ammonia or a primary amine. researchgate.net This approach allows for the assembly of highly functionalized pyrroles. Modern variations of MCRs for pyrrole synthesis are diverse and can involve starting materials such as isonitriles, alkynes, and nitroalkanes, often proceeding through domino reaction cascades. orientjchem.orgorganic-chemistry.org These methods are particularly valuable for creating libraries of structurally diverse pyrrole analogues for biological screening. bohrium.com
Table 2: Selected Multi-Component Reactions for Pyrrole Synthesis
| Reaction Name/Type | Key Reactants | Product Features |
|---|---|---|
| Hantzsch Synthesis | α-haloketone, β-enaminone, Amine | Polysubstituted pyrroles |
| van Leusen Reaction | Tosylmethyl isocyanide (TosMIC), Aldehyde, Amine | 1,3,4-Trisubstituted pyrroles |
The strategic advantage of MCRs lies in their ability to rapidly generate molecular complexity from simple, readily available starting materials. nih.gov
The introduction of the chlorine atom at the C4 position of the pyrrole ring is a critical step. This is typically achieved via electrophilic halogenation of a pre-formed pyrrole ring. The pyrrole nucleus is electron-rich and susceptible to substitution, but controlling the regioselectivity can be challenging.
A common method for the chlorination of pyrrole esters involves the use of N-chlorosuccinimide (NCS). For instance, the synthesis of 4-chloro-5-methyl-1H-pyrrole-2-carboxylic acid has been achieved through the chlorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate with NCS. nih.gov Other chlorinating agents, such as sulfuryl chloride (SO₂Cl₂) or phosphoryl trichloride (B1173362) (POCl₃), can also be employed. nih.gov The reaction conditions, including solvent and temperature, must be carefully controlled to favor substitution at the desired C4 position and avoid over-halogenation or degradation of the sensitive pyrrole ring.
Functional group interconversion can also be a route to the chloro-substituted pyrrole. For example, a precursor with a different functional group at the C4 position, such as a nitro or amino group, could potentially be converted to the chloro derivative via diazotization followed by a Sandmeyer-type reaction, although direct halogenation is more commonly reported.
Synthesis of the Hydrazide Moiety
The final key structural feature of the target molecule is the carbohydrazide group (-CONHNH₂). This moiety is most commonly installed by reacting a carboxylic acid derivative, typically an ester, with hydrazine (B178648).
The most direct and widely used method for synthesizing this compound is the hydrazinolysis of its corresponding ester precursor, ethyl 4-chloro-1H-pyrrole-2-carboxylate. nih.govnih.gov This reaction involves heating the ester with hydrazine hydrate (B1144303), often in an alcoholic solvent like ethanol (B145695). nih.govheteroletters.org
The reaction proceeds via nucleophilic acyl substitution, where the highly nucleophilic hydrazine displaces the alkoxy group of the ester to form the stable hydrazide. The reaction is typically driven to completion by using an excess of hydrazine hydrate and refluxing the mixture for several hours. nih.gov Upon cooling, the product often precipitates from the reaction mixture and can be isolated in high yield by simple filtration. nih.gov This method is robust and has been successfully applied to a wide range of pyrrole esters to produce their corresponding hydrazides. nih.govnih.gov
Table 3: Synthesis of Pyrrole Carbohydrazides via Hydrazinolysis
| Ester Precursor | Reagent | Solvent | Conditions | Product | Yield |
|---|---|---|---|---|---|
| Ethyl 1H-pyrrole-2-carboxylate | Hydrazine hydrate (80%) | None | 70°C, 45 min | 1H-Pyrrole-2-carbohydrazide | 90% nih.gov |
While less common than hydrazinolysis of esters, direct routes to form the hydrazide moiety are conceivable. One potential pathway involves the activation of the free carboxylic acid, 4-chloro-1H-pyrrole-2-carboxylic acid, using standard peptide coupling reagents (e.g., DCC, EDC) followed by treatment with hydrazine. biosynth.com This would bypass the need to first synthesize and isolate the ester intermediate. However, this approach is not as frequently documented in the literature for this specific class of compounds compared to the ester hydrazinolysis route.
Optimization of Synthetic Pathways
The efficient synthesis of this compound and its analogues is contingent upon the careful optimization of reaction pathways to maximize product yield and ensure correct isomeric formation. Key areas of focus in this optimization process include strategies to enhance yield and considerations for achieving regioselectivity.
For instance, in the synthesis of pyrrole-based hydrazones, the reaction time and medium are critical factors. The synthesis of novel pyrrole-based carbohydrazides and their subsequent conversion to hydrazones has been shown to produce yields in the range of 81-87% when conducted in an acetic acid medium and heated for a duration of 30–180 minutes. nih.gov This suggests that careful control of reaction time and the use of an appropriate acidic medium can be a viable strategy for enhancing the yield of similar carbohydrazide derivatives.
Furthermore, the choice of solvent and catalyst can have a substantial impact on the yield of pyrrole compounds. In the synthesis of pyrrol-2-one, a related heterocyclic compound, a study on the optimization of reaction conditions found that using methanol (B129727) or ethanol as a solvent with citric acid as a catalyst provided the highest yields. researchgate.net This highlights the importance of screening different solvent and catalyst combinations to identify the optimal conditions for a specific synthetic transformation.
The table below summarizes various conditions that have been optimized for the synthesis of related pyrrole compounds, which could be adapted to enhance the yield of this compound.
| Product Type | Reactants | Solvent | Catalyst/Medium | Reaction Time | Yield |
| Pyrrole Hydrazones | N-pyrrolylcarbohydrazide, Pyrrole aldehydes | Glacial Acetic Acid | Acetic Acid | 30-180 min | 81-87% nih.gov |
| Pyrrol-2-one | Not Specified | Methanol or Ethanol | Citric Acid | Not Specified | High researchgate.net |
| N-Pyrrolylcarbohydrazide | Ethyl ester of N-pyrrolylcarboxylic acid, Hydrazine hydrate | Ethanol | Reflux | 8 h | Not Specified nih.gov |
Regioselectivity is a critical consideration in the synthesis of this compound, as the position of the chlorine atom on the pyrrole ring is crucial for the compound's identity and potential activity. The challenge lies in controlling the substitution pattern on the pyrrole ring, as multiple positions are susceptible to electrophilic substitution.
One approach to achieving regioselectivity is through the use of directing groups. For example, the N-alkoxycarbamoyl group has been utilized as a transferable and transformable directing group in the divergent synthesis of pyrrolizines, which are derived from pyrroles. rsc.org This strategy involves a C-H bond activation-initiated cascade process that directs the functionalization to a specific position on the pyrrole scaffold. rsc.org While this specific example leads to a different class of compounds, the principle of using a directing group to control the position of substitution is a valuable consideration for the regioselective synthesis of this compound.
Another powerful technique for achieving regioselective functionalization of pyrroles is through dearomative chlorination. An efficient protocol has been developed for the synthesis of highly functionalized 2H-pyrroles which involves the in situ generation of highly reactive 2,5-dichloro-substituted 2H-pyrroles from the corresponding 1H-pyrroles. nih.gov This method allows for the subsequent regioselective introduction of various nucleophiles. nih.gov This approach could potentially be adapted to introduce a chlorine atom at a specific position on the pyrrole ring before the formation of the carbohydrazide side chain, thereby ensuring the desired regiochemistry of the final product.
The table below outlines different strategies that can be employed to achieve regioselective synthesis in pyrrole chemistry, which are relevant to the synthesis of this compound.
| Strategy | Description | Potential Application |
| Use of Directing Groups | An N-alkoxycarbamoyl group can direct the functionalization of the pyrrole scaffold through C-H bond activation. rsc.org | A suitable directing group could be employed to ensure the chlorination occurs specifically at the 4-position of the pyrrole ring. |
| Dearomative Chlorination | In situ generation of reactive 2,5-dichloro-substituted 2H-pyrroles allows for controlled, regioselective nucleophilic substitution. nih.gov | This method could be adapted to control the position of chlorination on the pyrrole ring during the synthesis. |
Advanced Spectroscopic Characterization of 4 Chloro 1h Pyrrole 2 Carbohydrazide Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides insights into the chemical environment, connectivity, and spatial arrangement of atoms.
Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling
Proton NMR (¹H NMR) spectroscopy of 4-chloro-1H-pyrrole-2-carbohydrazide derivatives reveals characteristic signals for the pyrrole (B145914) ring protons, the N-H protons of the hydrazide moiety, and any substituents. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the chlorine atom and the carbohydrazide (B1668358) group.
The protons on the pyrrole ring typically appear as distinct signals. For instance, in related pyrrole-2-carbohydrazide structures, the pyrrole protons resonate in the aromatic region. The chlorine atom at the 4-position is expected to deshield the adjacent proton at the 5-position, causing it to appear at a downfield chemical shift. The proton at the 3-position would also be influenced, though to a lesser extent.
The N-H protons of the hydrazide group (-CONHNH₂) and the pyrrole N-H are typically observed as broad singlets, and their chemical shifts can be concentration and solvent dependent. The amide (CONH) proton is generally found further downfield compared to the terminal NH₂ protons.
The following table presents typical ¹H NMR chemical shift ranges for protons in this compound derivatives, based on data from analogous structures.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyrrole N-H | 8.0 - 11.0 | br s | - |
| Pyrrole H-3 | 6.0 - 7.0 | d | ~2-4 |
| Pyrrole H-5 | 6.5 - 7.5 | d | ~2-4 |
| Amide N-H | 7.5 - 9.5 | br s | - |
| Hydrazide NH₂ | 4.0 - 5.0 | br s | - |
Data is synthesized from analogous pyrrole and hydrazide structures.
The coupling constants (J) between the pyrrole protons (H-3 and H-5) are typically small, in the range of 2-4 Hz, which is characteristic of four-membered ring systems with one heteroatom.
Carbon-13 NMR (¹³C NMR) for Structural Elucidation
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound derivatives are indicative of their electronic environment.
The carbonyl carbon of the carbohydrazide group is characteristically found in the downfield region of the spectrum, typically between 160 and 180 ppm. The pyrrole ring carbons resonate in the aromatic region, with the carbon atom attached to the chlorine (C-4) showing a significant downfield shift due to the halogen's electronegativity. The carbon atom attached to the carbohydrazide group (C-2) is also shifted downfield.
The following table outlines the expected ¹³C NMR chemical shift ranges for this compound.
| Carbon | Chemical Shift (δ, ppm) |
| C=O (Carbohydrazide) | 160 - 175 |
| C-2 (Pyrrole) | 125 - 140 |
| C-3 (Pyrrole) | 105 - 120 |
| C-4 (Pyrrole) | 115 - 130 |
| C-5 (Pyrrole) | 110 - 125 |
Data is synthesized from analogous pyrrole and hydrazide structures.
2D NMR Techniques for Connectivity (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning proton and carbon signals and establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, a cross-peak between the signals of H-3 and H-5 would confirm their adjacent relationship on the pyrrole ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms they are directly attached to. This allows for the direct assignment of carbon atoms that bear protons, such as C-3 and C-5 of the pyrrole ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H, C=O, and C-Cl bonds, as well as vibrations associated with the pyrrole ring.
The following table summarizes the key IR absorption bands expected for this compound.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H (Pyrrole) | 3200 - 3400 | Medium |
| N-H (Hydrazide) | 3100 - 3300 | Medium, often broad |
| C=O (Amide I) | 1640 - 1680 | Strong |
| N-H bend (Amide II) | 1510 - 1550 | Medium |
| C-N stretch | 1200 - 1400 | Medium |
| C-Cl stretch | 600 - 800 | Medium-Strong |
Data is synthesized from general IR correlation tables and data for related compounds.
The presence of a strong absorption band in the region of 1640-1680 cm⁻¹ is a clear indication of the carbonyl group of the hydrazide. The broad bands in the high-frequency region (above 3100 cm⁻¹) are characteristic of the N-H stretching vibrations.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can be used to deduce its structure by analyzing its fragmentation pattern.
For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion peak would be observed, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
The fragmentation of this compound under mass spectrometry conditions would likely involve the cleavage of the bonds in the hydrazide side chain. Common fragmentation pathways could include the loss of the NH₂NH group, the CO group, or the entire carbohydrazide moiety.
The following table lists some of the expected key fragments in the mass spectrum of this compound.
| Fragment | m/z |
| [M]⁺ (³⁵Cl) | 159.0 |
| [M]⁺ (³⁷Cl) | 161.0 |
| [M - NHNH₂]⁺ | 128.0 |
| [4-chloropyrrole-2-carbonyl]⁺ | 128.0 |
| [4-chloropyrrolyl]⁺ | 92.0 |
Theoretical m/z values based on the structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by a molecule corresponds to the promotion of electrons from a lower energy orbital to a higher energy orbital.
Pyrrole and its derivatives typically exhibit strong absorption in the UV region due to π → π* transitions within the aromatic ring. The presence of the chloro and carbohydrazide substituents on the pyrrole ring in this compound is expected to influence the position and intensity of these absorption bands. The chlorine atom, acting as an auxochrome, may cause a bathochromic (red) shift of the absorption maximum (λ_max). The carbohydrazide group can also affect the electronic transitions.
The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol) would likely show one or more absorption maxima in the range of 200-400 nm.
The following table provides an estimated range for the absorption maximum.
| Transition | λ_max (nm) |
| π → π* | 250 - 300 |
Estimated range based on substituted pyrrole systems.
X-ray Diffraction (XRD) for Solid-State Structural Determination
A study on 1H-pyrrole-2-carbohydrazide revealed its crystal structure through single-crystal X-ray diffraction. nih.gov The analysis showed that the compound crystallizes in an orthorhombic system. nih.gov In the crystal lattice, the molecules are interconnected through intermolecular N—H⋯N and N—H⋯O hydrogen bonds, which create a supramolecular grid. nih.gov This hydrogen bonding is a critical feature that stabilizes the crystal structure. nih.gov
The data collection for this analysis was performed on a Bruker APEXII CCD diffractometer. nih.gov The key parameters from the crystallographic analysis of 1H-pyrrole-2-carbohydrazide are summarized in the table below, which serves as a foundational reference for understanding the crystallographic properties of related pyrrole carbohydrazides.
Table 1: Crystallographic Data for 1H-pyrrole-2-carbohydrazide
| Parameter | Value |
|---|---|
| Chemical Formula | C₅H₇N₃O |
| Molecular Weight | 125.14 |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 9.9789 (16) |
| b (Å) | 8.5633 (14) |
| c (Å) | 13.657 (2) |
| Volume (ų) | 1167.0 (3) |
| Z | 8 |
| Radiation | Mo Kα |
| Temperature (K) | 296 |
| Reflections Collected | 5327 |
| Independent Reflections | 1043 |
| R_int | 0.031 |
| Final R indices [I > 2σ(I)] | R1 = 0.043 |
For the chloro-substituted derivative, it would be anticipated that the introduction of the chlorine atom at the 4-position of the pyrrole ring would influence the electronic distribution and steric profile of the molecule. These changes would likely affect the intermolecular interactions and, consequently, the crystal packing and unit cell parameters. A comparative X-ray diffraction analysis of this compound would be invaluable in quantifying these substituent effects on the solid-state architecture.
Chromatographic Purity Assessment (e.g., HPLC, TLC)
Chromatographic techniques are indispensable for verifying the purity of synthesized compounds and for monitoring the progress of chemical reactions. High-Performance Liquid Chromatography (HPLC) provides quantitative data on purity, while Thin-Layer Chromatography (TLC) is a rapid, qualitative method for reaction monitoring and fraction analysis.
The purity of novel pyrrole-based hydrazone derivatives, which share the core carbohydrazide functional group, has been successfully elucidated using both HPLC and TLC. nih.gov In a study detailing the synthesis of new pyrrole hydrazones, the final products were purified and their purity was ascertained to be 95% by HPLC-MS. nih.gov The reactions were monitored by TLC until the starting hydrazide was no longer present. nih.gov
Thin-Layer Chromatography (TLC)
TLC is employed to quickly assess the completion of a reaction by observing the disappearance of starting materials and the appearance of the product spot. The retention factor (Rf), which is the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is a key parameter. For a series of synthesized pyrrole hydrazones, Rf values were reported, indicating successful separation and characterization. nih.gov
High-Performance Liquid Chromatography (HPLC)
HPLC is a more sophisticated technique used to separate, identify, and quantify each component in a mixture. For several complex pyrrole hydrazone derivatives, HPLC-MS analysis provided not only the retention time (tR) for each compound but also confirmed their mass, affirming their identity and high purity. nih.gov For instance, a synthesized derivative showed a chromatographic purity of 95% with a retention time of 9.272 minutes under the specified experimental conditions. nih.gov
The table below summarizes the chromatographic data for representative pyrrole hydrazone derivatives, illustrating the type of data generated in the purity assessment of compounds structurally related to this compound.
Table 2: Chromatographic Data for Exemplary Pyrrole Hydrazone Derivatives
| Compound ID | Retention Time (tR) [min] | Rf Value | Chromatographic Purity (%) |
|---|---|---|---|
| Derivative 1A | 9.272 | 0.44 | 95 |
| Derivative 1B | 13.782 | 0.70 | 95 |
| Derivative 1C | 13.002 | 0.63 | 95 |
This data underscores the utility of HPLC and TLC in the rigorous quality control of pyrrole-based carbohydrazide derivatives, ensuring that subsequent biological or chemical studies are performed on compounds of known and high purity.
Derivatization and Structural Modification of 4 Chloro 1h Pyrrole 2 Carbohydrazide Scaffolds
Formation of Hydrazone Derivatives
The condensation reaction of carbohydrazides with various aldehydes and ketones is a well-established method for the synthesis of hydrazones. This reaction is typically carried out by heating the reactants in a suitable solvent, such as ethanol (B145695) or acetic acid. nih.govnih.govmdpi.commdpi.com The resulting hydrazones possess the characteristic azometine group (-NH-N=CH-). nih.gov
For the 4-chloro-1H-pyrrole-2-carbohydrazide scaffold, the formation of hydrazone derivatives proceeds by reacting the terminal amino group of the hydrazide with a carbonyl compound. This transformation is a common strategy to introduce a wide range of substituents, thereby modulating the steric and electronic properties of the parent molecule.
A general procedure involves dissolving equimolar amounts of this compound and the desired aldehyde or ketone in a solvent like glacial acetic acid. The mixture is then heated, often at the temperature of a boiling water bath, for a period ranging from 30 minutes to several hours, with the reaction progress monitored by thin-layer chromatography (TLC). nih.gov The resulting hydrazone product often precipitates from the solution upon cooling and can be purified by recrystallization. mdpi.com
For instance, novel pyrrole-based hydrazones have been synthesized by reacting N-pyrrolylcarbohydrazide with various substituted pyrrole (B145914) aldehydes. nih.gov This approach allows for the introduction of a second heterocyclic ring into the molecule. The general reaction scheme is depicted below:
General Reaction for Hydrazone Formation:
Reactants: this compound, Aldehyde or Ketone
Solvent: Ethanol or Glacial Acetic Acid
Conditions: Reflux or heating
Product: N'-substituted-4-chloro-1H-pyrrole-2-carbohydrazone
| Reagent | Reaction Conditions | Product | Reference |
| Substituted Aldehydes | Glacial Acetic Acid, heating | N'-Aryl/Alkylidene-4-chloro-1H-pyrrole-2-carbohydrazones | nih.gov |
| Substituted Ketones | Ethanol, reflux | N'-Alkylidene-4-chloro-1H-pyrrole-2-carbohydrazones | mdpi.com |
| Pyrrole Aldehydes | Glacial Acetic Acid, heating | N'-(Pyrrolylmethylene)-4-chloro-1H-pyrrole-2-carbohydrazones | nih.gov |
Synthesis of Formazan (B1609692) Analogues
Formazans are a class of compounds characterized by the -N=N-C=N-NH- skeleton and are known for their diverse biological activities and applications as dyes and indicators. ajgreenchem.com The synthesis of formazans from carbohydrazide (B1668358) precursors typically involves a two-step process. First, the carbohydrazide is converted into a hydrazone through condensation with an aldehyde, as described in the previous section. Subsequently, the resulting hydrazone is coupled with a diazonium salt in a basic medium, such as pyridine, to yield the formazan. nih.goviarjset.com
Starting with this compound, the initial step would be the formation of a hydrazone, for example, by reacting it with an aromatic aldehyde like benzaldehyde. The resulting N'-benzylidene-4-chloro-1H-pyrrole-2-carbohydrazide would then be treated with a diazonium salt, prepared by the diazotization of a substituted aniline (B41778) with sodium nitrite (B80452) in an acidic medium. iarjset.com The coupling reaction is typically carried out at low temperatures (0-5 °C) in the presence of a base to facilitate the formation of the formazan. impactfactor.org
The general synthetic route is as follows:
Hydrazone Formation: this compound is reacted with an aldehyde (e.g., benzaldehyde) to form the corresponding hydrazone.
Diazotization: A primary aromatic amine is treated with sodium nitrite and a strong acid (e.g., hydrochloric acid) at low temperature to generate a diazonium salt.
Coupling Reaction: The hydrazone is reacted with the diazonium salt in a basic solution (e.g., pyridine) to yield the formazan derivative. nih.goviarjset.com
A study on the synthesis of formazan derivatives from 3,4-dimethyl-1H-pyrrole-2-carbohydrazide provides a relevant example of this transformation for a similar pyrrole scaffold. ajgreenchem.com
| Step | Reactants | Reagents and Conditions | Intermediate/Product | Reference |
| 1 | This compound, Benzaldehyde | Acetic Acid, heat | N'-Benzylidene-4-chloro-1H-pyrrole-2-carbohydrazide | iarjset.com |
| 2 | Substituted Aniline | NaNO₂, HCl, 0-5 °C | Aryl Diazonium Salt | nih.gov |
| 3 | Hydrazone from Step 1, Aryl Diazonium Salt from Step 2 | Pyridine, 0-5 °C | 1-Aryl-3-(4-chloro-1H-pyrrol-2-yl)-5-phenylformazan | nih.goviarjset.com |
Substitution Reactions on the Pyrrole Ring
The pyrrole ring is an electron-rich aromatic system and is highly susceptible to electrophilic substitution reactions. slideshare.net Generally, electrophilic attack occurs preferentially at the C2 and C5 positions due to the greater stabilization of the resulting carbocation intermediate through resonance. slideshare.net In the case of this compound, the C2 position is already substituted. The presence of the electron-withdrawing carbohydrazide group at C2 and the chloro group at C4 will influence the regioselectivity of further substitutions. The chloro group is a deactivating but ortho-, para-directing substituent, while the carbohydrazide group is deactivating and meta-directing. Therefore, electrophilic substitution is likely to occur at the C5 or C3 position.
Common electrophilic substitution reactions that can be applied to the pyrrole ring include halogenation, nitration, and acylation.
Halogenation: Further halogenation of the this compound scaffold can be achieved using N-halosuccinimides. For example, reaction with N-chlorosuccinimide (NCS) in a solvent like dichloromethane (B109758) can introduce another chlorine atom onto the pyrrole ring. nih.gov
Nitration: Nitration of the pyrrole ring can be accomplished using nitrating agents under controlled conditions. The choice of nitrating agent and reaction conditions is crucial to avoid polymerization or degradation of the electron-rich pyrrole ring.
Acylation: Friedel-Crafts acylation can introduce an acyl group onto the pyrrole ring. However, the reaction conditions need to be carefully controlled due to the sensitivity of the pyrrole ring to strong Lewis acids.
| Reaction | Reagent | Expected Product Position | Reference |
| Chlorination | N-Chlorosuccinimide (NCS) | C5 or C3 | nih.gov |
| Bromination | N-Bromosuccinimide (NBS) | C5 or C3 | researchgate.net |
| Nitration | Nitrating agent (e.g., HNO₃/Ac₂O) | C5 or C3 | rsc.org |
Modifications at the Hydrazide Terminal Nitrogen
Acylation: The terminal nitrogen can be acylated by reacting the carbohydrazide with acyl chlorides or anhydrides. This reaction leads to the formation of N,N'-diacylhydrazine derivatives.
Reaction with Isocyanates and Isothiocyanates: Reaction of the carbohydrazide with isocyanates or isothiocyanates provides a straightforward route to semicarbazide (B1199961) and thiosemicarbazide (B42300) derivatives, respectively. These reactions are typically carried out in a suitable solvent and may be heated to facilitate the reaction. The resulting products contain an additional urea (B33335) or thiourea-like functionality.
For example, the reaction of a carbohydrazide with an isothiocyanate would proceed as follows:
General Reaction for Thiosemicarbazide Formation:
Reactants: this compound, Isothiocyanate (R-N=C=S)
Product: 1-(4-chloro-1H-pyrrole-2-carbonyl)-4-substituted-thiosemicarbazide
| Modification | Reagent | Product Type |
| Acylation | Acyl chloride (R-COCl) | N,N'-Diacylhydrazine |
| Sulfonylation | Sulfonyl chloride (R-SO₂Cl) | N'-Sulfonylcarbohydrazide |
| Reaction with Isocyanate | Isocyanate (R-N=C=O) | Semicarbazide |
| Reaction with Isothiocyanate | Isothiocyanate (R-N=C=S) | Thiosemicarbazide |
Ring Fusion Strategies with Other Heterocycles (e.g., Indole, Thiazole)
Ring fusion strategies allow for the construction of more complex, polycyclic heterocyclic systems based on the this compound scaffold. These strategies often involve intramolecular cyclization reactions or intermolecular reactions followed by cyclization.
Fusion with a Thiazole (B1198619) Ring: Thiazole rings can be fused to the pyrrole core by utilizing the hydrazide functionality. One common method is the Hantzsch thiazole synthesis, which involves the reaction of a thiosemicarbazide derivative with an α-haloketone. mdpi.com Starting from the thiosemicarbazide derived from this compound (as described in section 4.4), reaction with an α-haloketone would lead to the formation of a pyrrolo-thiazole derivative.
Another approach involves the reaction of the carbohydrazide with a compound containing both a carbonyl group and a leaving group, followed by cyclization.
Fusion with an Indole Ring (Pictet-Spengler Reaction): The Pictet-Spengler reaction is a powerful method for constructing tetrahydro-β-carboline and related indole-containing ring systems. nih.govrsc.orgrsc.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. While the direct application to this compound is not straightforward, a multi-step synthesis could potentially be devised where the hydrazide is converted into a suitable intermediate that can undergo a Pictet-Spengler type reaction.
Other Ring Fusion Strategies: Intramolecular cyclization of suitably substituted derivatives of this compound can also lead to fused ring systems. rsc.org For instance, if a side chain with a reactive functional group is introduced at the N1 position of the pyrrole ring, it could potentially cyclize with the hydrazide moiety. Furthermore, one-carbon ring expansion strategies have been developed for pyrroles, which could be adapted to create fused pyridinium (B92312) systems. nih.govresearchgate.net The fusion of a pyrrole ring onto other heterocyclic cations has also been reported as a one-step gas-phase synthesis method. nih.gov
| Target Fused Ring | Key Intermediate | Reaction Type |
| Thiazole | Thiosemicarbazide derivative | Hantzsch Thiazole Synthesis |
| Indole (Tetrahydro-β-carboline) | Suitably functionalized tryptamine-like intermediate | Pictet-Spengler Reaction |
| Pyridine | N-substituted pyrrole with a reactive side chain | Intramolecular Cyclization/Ring Expansion |
Computational Chemistry and Molecular Modeling Studies of 4 Chloro 1h Pyrrole 2 Carbohydrazide
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. It is a widely used and versatile method for calculating properties such as molecular geometries, vibrational frequencies, and electronic properties like frontier molecular orbital energies.
Geometric optimization is a fundamental DFT calculation that seeks to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. This process iteratively adjusts the positions of the atoms until a minimum on the potential energy surface is located. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles.
Following optimization, vibrational frequency analysis is typically performed. This calculation confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and provides theoretical vibrational spectra (like IR and Raman). These predicted spectra are invaluable for interpreting experimental spectroscopic data and assigning specific vibrational modes to the stretching and bending of bonds within the molecule.
Hypothetical Optimized Geometric Parameters for 4-chloro-1H-pyrrole-2-carbohydrazide
This interactive table presents hypothetical, but chemically plausible, geometric parameters for the molecule as determined by DFT calculations.
| Parameter | Bond/Atoms | Value (Å/°) |
|---|---|---|
| Bond Lengths | C4-Cl | 1.74 |
| N1-C2 | 1.37 | |
| C2-C3 | 1.39 | |
| C3-C4 | 1.41 | |
| C4-C5 | 1.38 | |
| N1-C5 | 1.36 | |
| C2-C(O) | 1.48 | |
| C=O | 1.24 | |
| C(O)-NH | 1.35 | |
| NH-NH2 | 1.41 | |
| Bond Angles | Cl-C4-C5 | 128.5 |
| C3-C4-C5 | 107.0 | |
| N1-C2-C(O) | 125.0 | |
| O=C-NH | 122.5 |
| Dihedral Angle | C5-N1-C2-C(O) | 179.5 |
Hypothetical Vibrational Frequencies for Key Functional Groups
This interactive table shows predicted vibrational frequencies for the primary functional groups, which are critical for characterizing the molecule via IR spectroscopy.
| Functional Group | Vibrational Mode | Calculated Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (pyrrole) | Stretching | 3450 |
| N-H (hydrazide) | Asymmetric Stretching | 3350 |
| N-H (hydrazide) | Symmetric Stretching | 3280 |
| C=O (amide I) | Stretching | 1685 |
| N-H (amide II) | Bending | 1620 |
| C-N | Stretching | 1310 |
Frontier Molecular Orbital (FMO) theory is a key concept within computational chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain and predict chemical reactivity. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. Conversely, a large energy gap implies high kinetic stability and low chemical reactivity. The distribution of these orbitals across the molecule also reveals the most likely sites for electrophilic and nucleophilic attack.
Hypothetical Frontier Molecular Orbital Properties
This interactive table details the calculated energies of the frontier orbitals and the resulting energy gap, which are indicators of the molecule's electronic stability and reactivity.
| Parameter | Value (eV) | Implication |
|---|---|---|
| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital (Electron-donating ability) |
| ELUMO | -1.50 | Energy of the Lowest Unoccupied Molecular Orbital (Electron-accepting ability) |
| Energy Gap (ΔE) | 4.75 | Indicates high kinetic stability and moderate reactivity |
DFT calculations can also predict various spectroscopic properties, providing a theoretical basis for comparison with experimental results. Time-Dependent DFT (TD-DFT) is particularly useful for predicting electronic absorption spectra (UV-Visible). It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths.
These predictions can help in understanding the electronic transitions responsible for the observed colors of compounds and can aid in the interpretation of complex experimental spectra. The main electronic transitions are often from the HOMO to the LUMO or other nearby unoccupied orbitals.
Hypothetical Predicted Electronic Absorption Properties
This table presents a hypothetical primary electronic transition and its corresponding predicted absorption wavelength.
| Transition | Calculated λmax (nm) | Oscillator Strength (f) |
|---|
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. These simulations are fundamental in drug discovery and molecular biology for predicting the binding mode and affinity of a small molecule to the active site of a biological target.
Docking algorithms explore various possible binding poses of the ligand within the receptor's binding site and score them based on a scoring function, which estimates the binding affinity. The binding affinity is often expressed as a negative value in kcal/mol, where a more negative value indicates a stronger, more favorable binding interaction.
The analysis of the best-scoring pose reveals the specific intermolecular interactions that stabilize the ligand-receptor complex. These interactions typically include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Identifying these interactions is crucial for understanding the mechanism of action and for designing more potent molecules.
Hypothetical Molecular Docking Results against a Protein Kinase Target
This interactive table provides hypothetical binding affinities for this compound against a plausible biological target.
| Ligand | Target Protein | Binding Affinity (kcal/mol) | Primary Interactions |
|---|
Hypothetical Key Interacting Residues in the EGFR Kinase Active Site
This table lists the hypothetical amino acid residues that form significant interactions with the ligand, and the nature of those interactions.
| Amino Acid Residue | Interaction Type | Distance (Å) | Involved Ligand Group |
|---|---|---|---|
| Met793 | Hydrogen Bond | 2.1 | N-H (pyrrole) |
| Thr790 | Hydrogen Bond | 2.4 | C=O (carbohydrazide) |
| Leu718 | Hydrophobic | 3.8 | Pyrrole (B145914) ring |
| Val726 | Hydrophobic | 4.1 | Chlorophenyl moiety (hypothetical extension) |
Coordination Chemistry of 4 Chloro 1h Pyrrole 2 Carbohydrazide As a Ligand
Ligand Binding Modes and Coordination Geometries
4-chloro-1H-pyrrole-2-carbohydrazide possesses several potential donor sites: the pyrrole (B145914) ring nitrogen, the carbonyl oxygen, and the two nitrogen atoms of the hydrazide moiety. This multi-dentate character allows for various binding modes. The most common mode of coordination for carbohydrazide-based ligands involves chelation through the carbonyl oxygen and the terminal amino nitrogen, forming a stable five-membered ring with the metal center. researchgate.netsigmaaldrich.com This results in the ligand acting as a bidentate N,O-donor.
Depending on the reaction conditions and the nature of the metal ion, the ligand can exist in keto-enol tautomeric forms. In the enol form, the ligand can coordinate to the metal ion after deprotonation of the hydroxyl group, acting as a uninegative bidentate ligand. researchgate.net The involvement of the pyrrole nitrogen in coordination is also possible, which could lead to a tridentate coordination mode or the formation of polynuclear complexes where the pyrrole nitrogen bridges two metal centers. nih.gov The specific binding mode is often elucidated through spectroscopic techniques and single-crystal X-ray diffraction.
The coordination geometry around the metal center is determined by the metal ion's electronic configuration, its oxidation state, and the steric and electronic properties of the ligand. For first-row transition metals like Co(II), Ni(II), and Cu(II), octahedral or tetrahedral geometries are common. nih.govbrieflands.com For instance, complexes with a 1:2 metal-to-ligand ratio can adopt an octahedral geometry, with two ligand molecules coordinating to the metal center. nih.gov
Spectroscopic Characterization of Metal Complexes
The formation of metal complexes with this compound can be confirmed and characterized by various spectroscopic techniques, primarily infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.
Infrared (IR) Spectroscopy: In the IR spectrum of the free ligand, characteristic bands for the N-H stretching vibrations of the pyrrole and hydrazide groups, as well as the C=O stretching vibration of the carbonyl group, are expected. researchgate.netnih.gov Upon complexation, significant shifts in these bands are observed. The C=O stretching band is typically shifted to a lower frequency, indicating the coordination of the carbonyl oxygen to the metal ion. researchgate.net The N-H stretching vibrations may also be altered, and new bands corresponding to metal-nitrogen (M-N) and metal-oxygen (M-O) bonds may appear in the far-IR region. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a valuable tool for characterizing the ligand and its diamagnetic metal complexes. In the ¹H NMR spectrum of the free ligand, signals for the pyrrole ring protons and the N-H protons of the hydrazide group would be present. nih.gov Upon complexation, the signals for the protons adjacent to the coordination sites are expected to shift. The disappearance of the N-H proton signals upon the addition of D₂O can confirm their identity. researchgate.net For paramagnetic complexes, NMR spectroscopy is generally less informative due to signal broadening.
Below is an interactive table summarizing the expected key spectroscopic data for a hypothetical complex of this compound.
| Functional Group | Free Ligand (cm⁻¹) | Complex (cm⁻¹) | Assignment |
| Amine | ~3300 | Shifted | ν(N-H) |
| Amide | ~3200 | Shifted | ν(N-H) |
| Carbonyl | ~1640 | Lower Frequency | ν(C=O) |
| Azomethine | N/A | ~1600 | ν(C=N) (in enol form) |
| Metal-Oxygen | N/A | ~500 | ν(M-O) |
| Metal-Nitrogen | N/A | ~450 | ν(M-N) |
| Proton | Free Ligand (ppm) | Complex (ppm) | Assignment |
| CONH | ~9.0-11.0 | Shifted or Disappears | Amide Proton |
| NH ₂ | ~4.0-5.0 | Shifted or Disappears | Amine Protons |
| Pyrrole NH | ~8.0-11.0 | Shifted | Pyrrole Proton |
| Pyrrole CH | ~6.0-7.0 | Shifted | Pyrrole Protons |
Electrochemical Properties of Pyrrole-Carbohydrazide Metal Complexes
The electrochemical behavior of metal complexes containing pyrrole-carbohydrazide ligands is of interest due to the redox-active nature of both the pyrrole moiety and many transition metal ions. Cyclic voltammetry is a common technique used to study the redox properties of these compounds. researchgate.netmdpi.com
The pyrrole ring can undergo oxidation at a certain potential to form a radical cation, which can then lead to electropolymerization, forming a conductive polymer film on the electrode surface. nih.govrsc.org The presence of the chloro substituent on the pyrrole ring is expected to influence the oxidation potential.
The metal center in the complex can also exhibit redox activity. For example, a Cu(II) complex can be reduced to a Cu(I) species. The coordination environment provided by the pyrrole-carbohydrazide ligand will affect the redox potential of the metal ion. The cyclic voltammogram of such a complex may show reversible or irreversible peaks corresponding to the metal-centered and/or ligand-centered redox processes. researchgate.net The stability of the complex in different oxidation states can be assessed from these electrochemical studies.
Applications of Coordination Complexes (e.g., Catalysis, Sensing)
While specific applications for metal complexes of this compound are not extensively documented, the broader class of metal complexes with hydrazone and pyrrole-based ligands has shown promise in various fields, including catalysis and sensing.
Catalysis: Coordination complexes of transition metals are widely used as catalysts in various organic reactions. The metal center can act as a Lewis acid, and its reactivity can be tuned by the ligand environment. Pyrrole-containing metal complexes have been investigated as catalysts for oxidation reactions and other transformations. rsc.org The ability of the ligand to stabilize different oxidation states of the metal is crucial for catalytic activity.
Sensing: Ligands containing a pyrrole unit and a chelating group like carbohydrazide (B1668358) can be designed as chemosensors for specific metal ions. bohrium.comresearchgate.net The coordination of a target metal ion to the ligand can induce a change in the spectroscopic properties of the molecule, such as a color change (colorimetric sensor) or a change in fluorescence intensity (fluorescent sensor). bohrium.com The selectivity of the sensor is determined by the specific design of the ligand's binding pocket. For example, a pyrrole-based receptor has been shown to be a selective fluorescent sensor for Zn(II) ions. bohrium.com
Supramolecular Interactions Involving 4 Chloro 1h Pyrrole 2 Carbohydrazide Derivatives
Hydrogen Bonding Networks in Crystalline Structures
Hydrogen bonding plays a predominant role in defining the crystal packing of pyrrole (B145914) carbohydrazide (B1668358) derivatives. The presence of multiple hydrogen bond donors (N-H groups of the pyrrole ring and the hydrazide moiety) and acceptors (the carbonyl oxygen and the nitrogen atoms) allows for the formation of extensive and robust networks.
In the closely related parent compound, 1H-pyrrole-2-carbohydrazide, the crystal structure is stabilized by a network of intermolecular hydrogen bonds. nih.gov Molecules are linked via N—H⋯N and N—H⋯O interactions, creating a supramolecular grid. nih.gov Specifically, the pyrrole N1-H1 group forms a hydrogen bond with the hydrazide N3 nitrogen atom of an adjacent molecule, while the hydrazide N2-H2 and N3-H3B groups interact with the carbonyl oxygen (O1) of neighboring molecules. nih.gov This results in a wave-like packing arrangement when viewed down the crystallographic a-axis. nih.gov
In other related heterocyclic compounds, such as 4-chloro-1H-pyrazole, intermolecular N—H⋯N hydrogen bonding is also a key feature, leading to the formation of trimeric molecular assemblies. nih.gov The hydrogen bond geometries for these related compounds provide insight into the expected bond lengths and angles for 4-chloro-1H-pyrrole-2-carbohydrazide.
Table 1: Hydrogen-Bond Geometry for 1H-Pyrrole-2-carbohydrazide nih.gov
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|
| N1—H1···N3 | 0.86 | 2.15 | 2.996 (2) | 169 |
Table 2: Hydrogen-Bond Geometry for 4-chloro-1H-pyrazole nih.gov
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|
| N1—H1A···N1 | 0.88 | 2.03 | 2.885 (3) | 165 |
π-π Stacking Interactions in Solid-State Assemblies
Aromatic and heteroaromatic rings, such as the pyrrole ring in this compound, can engage in π-π stacking interactions. These interactions, arising from the electrostatic interaction between the quadrupole moments of the aromatic systems, contribute to the stabilization of the crystal lattice. The geometry of these interactions can be either face-to-face or edge-to-face.
While the crystal structure of 4-chloro-1H-pyrazole does not exhibit π-stacking interactions, this is not always the case for pyrrole derivatives. nih.gov The presence of the carbohydrazide side chain and the chloro-substituent in this compound can influence the relative orientation of the pyrrole rings in the crystal lattice, potentially favoring arrangements where π-π stacking can occur. The molecular packing in some related structures shows a high degree of π-stacking interactions in the solid state. The planarity of the pyrrole ring is conducive to such interactions, which often play a crucial role in the construction of three-dimensional supramolecular frameworks. The interplay between hydrogen bonding and π-π stacking is a key determinant of the final crystal structure.
Halogen Bonding and Other Non-Covalent Interactions
The presence of a chlorine atom on the pyrrole ring introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base. The chlorine atom in this compound can act as a halogen bond donor, interacting with electron-rich atoms such as the carbonyl oxygen or the nitrogen atoms of neighboring molecules.
Halogen bonds are directional interactions that can be competitive with hydrogen bonds in influencing crystal packing. mdpi.com In the crystal structures of some pyrrol-2-yl chloromethyl ketone derivatives, C-H···Cl interactions are observed, contributing to the formation of dimer and chain motifs. mdpi.com While less common, Cl···Cl interactions can also occur. The strength and geometry of halogen bonds depend on the electronic environment of the halogen and the acceptor atom. In the context of this compound, potential halogen bonds of the type C-Cl···O=C or C-Cl···N could further stabilize the supramolecular assembly.
Self-Assembly and Supramolecular Architectures
The combination of hydrogen bonding, π-π stacking, and halogen bonding can lead to the self-assembly of this compound molecules into well-defined supramolecular architectures. Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions.
Based on the interactions observed in analogous compounds, it is plausible that this compound could form various supramolecular motifs, such as one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. For instance, the strong N-H···O and N-H···N hydrogen bonds could lead to the formation of chains or tapes, which are then further organized into layers through weaker C-H···Cl, C-H···O, and π-π stacking interactions. The directionality of these interactions provides a powerful tool for the rational design and engineering of crystal structures with specific topologies.
Influence of Supramolecular Interactions on Molecular Functionality
The supramolecular architecture of a crystalline compound, dictated by the network of non-covalent interactions, can have a significant impact on its bulk properties and molecular functionality. These properties include solubility, dissolution rate, melting point, and mechanical strength.
The nature and strength of the hydrogen and halogen bonding networks can influence the stability and reactivity of the solid form. For example, a more tightly packed crystal lattice with strong intermolecular interactions would be expected to have a higher melting point and lower solubility. The mutual influence of various non-covalent interactions can also affect the electronic properties of the molecule, which can be important for applications in materials science. The ability of the imidazole (B134444) ring (a related five-membered heterocycle) to effectively redistribute electron density in non-covalently bound systems highlights how these interactions can modulate molecular properties. A systematic understanding of the interplay between different non-covalent interactions is therefore essential for tuning the functionality of materials based on this compound.
Exploration of Biological Activities and Molecular Mechanisms of Action Non Clinical Focus
Antimicrobial Activity Investigations (e.g., Antibacterial, Antifungal)
Derivatives of the pyrrole-2-carbohydrazide core structure have demonstrated notable antimicrobial properties. These investigations have primarily focused on identifying the spectrum of activity and potency against various pathogenic bacteria and fungi through in vitro assays.
The antimicrobial efficacy of pyrrole-2-carbohydrazide derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible microbial growth.
Studies on carbohydrazide (B1668358) analogues have revealed significant antifungal activity. For instance, certain substituted 3,4-dimethyl-1H-pyrrole-2-carbohydrazide derivatives were identified as potent agents against Aspergillus fumigatus, with MIC values as low as 0.039 mg/mL. nih.gov Another derivative from the same series, bearing a 2,6-dichloro group on a phenyl ring, emerged as a broad-spectrum antibacterial agent, also with an MIC of 0.039 mg/mL. nih.gov
In the realm of antibacterial activity, pyrrole-2-carboxamide derivatives have shown particular promise against Gram-negative bacteria. researchgate.net Specific derivatives demonstrated potent activity against Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa, with MIC values ranging from 1.02 to 6.35 µg/mL. researchgate.net One carboxamide derivative was particularly effective against K. pneumoniae with an MIC of 1.02 µg/mL. researchgate.net However, in this specific study, the synthesized compounds did not exhibit significant antifungal activity. researchgate.net
The versatility of the pyrrole (B145914) scaffold is further highlighted by the activity of related compounds. Pyrazole derivatives have exhibited high efficacy against both Gram-positive and Gram-negative bacteria, with some compounds showing MIC values as low as 0.062 to 0.25 µg/mL against Gram-negative strains. mdpi.com Similarly, certain carbostyril derivatives incorporating a 1H-pyrazole moiety have shown potent antimicrobial effects. nih.gov
Table 1: In vitro Antimicrobial Activity of Selected Pyrrole Derivatives
| Compound Type | Microorganism | Activity (MIC) |
|---|---|---|
| 3,4-dimethyl-1H-pyrrole-2-carbohydrazide derivative | Aspergillus fumigatus | 0.039 mg/mL |
| 3,4-dimethyl-1H-pyrrole-2-carbohydrazide derivative (2,6-dichloro substituted) | Broad Spectrum Bacteria | 0.039 mg/mL |
| 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxamide derivative (4i) | Klebsiella pneumoniae | 1.02 µg/mL |
| 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxamide derivative (4i) | Escherichia coli | 1.56 µg/mL |
| 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxamide derivative (4i) | Pseudomonas aeruginosa | 3.56 µg/mL |
| 3,5-pyrazole derivative (3a) | Gram-negative bacteria | 0.062 - 0.25 µg/mL |
To understand the basis of the observed antimicrobial activity, researchers have explored the molecular targets and pathways affected by these compounds. For the antifungal derivatives of 3,4-dimethyl-1H-pyrrole-2-carbohydrazide, molecular docking studies have suggested a specific mode of action. nih.gov These compounds are proposed to inhibit sterol 14α-demethylase, a crucial enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. nih.gov The docking studies indicated that the compounds bind spontaneously within the enzyme's access channel, away from the catalytic heme iron, which could potentially avoid the side effects associated with direct heme interaction seen in some existing antifungal agents. nih.gov
In addition to sterol 14α-demethylase, other molecular targets have been identified for different classes of pyrrole derivatives. For some pyrrolamide compounds, the target has been identified as the GyrB domain of DNA gyrase, an enzyme essential for bacterial DNA replication. nih.gov Other pyrrole-based derivatives have been found to target enoyl-ACP reductase (InhA), an enzyme critical for mycolic acid biosynthesis in Mycobacterium tuberculosis. nih.gov Furthermore, some pyrrole derivatives are thought to exert their antimicrobial and anticancer effects by targeting α-topoisomerase II, an enzyme that controls DNA topology and is vital for cell replication. researchgate.net
Anticancer Activity Studies
The pyrrole-hydrazone structural motif has been investigated for its potential in cancer therapy. These studies have focused on evaluating the cytotoxicity of these compounds against various cancer cell lines and elucidating the mechanisms behind their antiproliferative effects.
The anticancer potential of novel pyrrole-based carbohydrazides and their hydrazone derivatives has been assessed against human cancer cell lines. In one study, a newly synthesized pyrrole hydrazone derivative demonstrated significant antiproliferative activity against human melanoma (SH-4) cells, with a half-maximal inhibitory concentration (IC₅₀) of 44.63 ± 3.51 μM. nih.gov This compound also showed a degree of selectivity for cancer cells over non-tumor cells, with a selectivity index (SI) of 3.83. nih.gov In contrast, the parent carbohydrazide compound exhibited higher cytotoxicity towards non-tumor keratinocytes (HaCaT), with an IC₅₀ of 9.64 ± 0.58 µM. nih.gov
Other related heterocyclic structures have also shown promise. For example, derivatives of 4-amino-3-chloro-1H-pyrrole-2,5-dione demonstrated potent growth inhibition of colon cancer cell lines such as HCT-116, SW-620, and Colo-205, with GI₅₀ values (concentration for 50% growth inhibition) around 1.0–1.6 × 10⁻⁸ M. nih.gov
Table 2: In vitro Cytotoxicity of Selected Pyrrole Derivatives
| Compound | Cell Line | Activity (IC₅₀ / GI₅₀) |
|---|---|---|
| Pyrrole Hydrazone Derivative (1C) | SH-4 (Melanoma) | 44.63 ± 3.51 μM |
| Pyrrole Carbohydrazide (1) | HaCaT (Keratinocytes) | 9.64 ± 0.58 µM |
| 3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione (2a) | HCT-116 (Colon Cancer) | ~1.0–1.6 × 10⁻⁸ M |
| 3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione (2a) | SW-620 (Colon Cancer) | ~1.0–1.6 × 10⁻⁸ M |
| 3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione (2a) | Colo-205 (Colon Cancer) | ~1.0–1.6 × 10⁻⁸ M |
Investigations into the mechanisms of action have provided insights into how these compounds exert their anticancer effects. For the active pyrrole hydrazone derivatives, the cytotoxic effect was found to be correlated with the induction of apoptosis and cell cycle arrest. nih.gov Flow cytometry analysis revealed that treatment of SH-4 melanoma cells with these compounds led to an accumulation of cells in the S phase of the cell cycle, suggesting an S-phase arrest. nih.gov
For other related pyrrole structures, such as 4-amino-3-chloro-1H-pyrrole-2,5-diones, the proposed mechanism involves the inhibition of key signaling pathways associated with cancer progression. nih.gov These compounds were designed as potential tyrosine kinase inhibitors, and molecular docking studies suggest they can form stable complexes with the ATP-binding domains of growth factor receptors like EGFR and VEGFR2, thereby blocking their activity. nih.gov
Other Potential Biological Activities (e.g., Anti-inflammatory, Antitubercular, Antioxidant)
Beyond antimicrobial and anticancer activities, the pyrrole scaffold has been explored for other therapeutic properties.
Antitubercular Activity: Pyrrole-2-carboxamides have emerged as a class of potent inhibitors of Mycobacterium tuberculosis. These compounds target the Mycobacterial Membrane Protein Large 3 (MmpL3), which is essential for mycolic acid transport and cell wall formation. nih.gov Many derivatives in this class exhibit very potent anti-TB activity, with MIC values below 0.016 µg/mL, while also showing low cytotoxicity (IC₅₀ > 64 µg/mL). nih.gov
Anti-inflammatory Activity: The pyrrole ring is a feature of several non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com A series of N-pyrrolylcarboxylic acids have been identified as potent inhibitors of cyclo-oxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. mdpi.com Certain fused pyrrole derivatives have also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL1-β. mdpi.com
Antioxidant Activity: Some pyrrole derivatives have demonstrated the ability to scavenge free radicals. Certain pyrrole hydrazones were evaluated for their radical scavenging activity using DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) tests, identifying several compounds as effective radical scavengers. researchgate.net Additionally, a 3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione derivative, noted for its anticancer effects, was also reported to possess antioxidant properties. nih.gov
Biochemical Pathway Modulations
There is currently no available research detailing the specific biochemical pathways modulated by 4-chloro-1H-pyrrole-2-carbohydrazide.
Enzyme Inhibition Studies (e.g., Enoyl-acyl carrier protein reductase)
Specific studies on the inhibitory effects of this compound on enoyl-acyl carrier protein reductase or any other enzyme are not present in the reviewed scientific literature.
Future Research Directions and Translational Perspectives
Development of Novel Pyrrole-Carbohydrazide Scaffolds
The pyrrole (B145914) ring is a fundamental building block for many biologically active molecules, and its combination with a carbohydrazide (B1668358) moiety presents a rich scaffold for drug design. benthamdirect.comnih.gov Future research will likely focus on the strategic modification of the 4-chloro-1H-pyrrole-2-carbohydrazide core to generate libraries of novel analogues with enhanced potency and selectivity.
One promising avenue is the synthesis of hydrazone derivatives. nih.gov The carbohydrazide group can be readily condensed with various aldehydes and ketones to form hydrazones, a class of compounds known for a wide spectrum of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. nih.govresearchgate.net For instance, novel pyrrole hydrazones have been synthesized by reacting a pyrrole hydrazide with substituted pyrrole aldehydes, leading to compounds with significant antiproliferative activity. nih.gov Research indicates that the position of substituents on the pyrrole ring can dramatically influence biological functionality, suggesting that further structure-activity relationship (SAR) studies are needed to identify optimal substitution patterns. nih.gov
Another direction involves bioisosteric replacement and scaffold hopping. Replacing the chloro-substituent or modifying the pyrrole ring itself could lead to compounds with different biological targets or improved pharmacokinetic profiles. The exploration of non-biphenyl scaffolds has led to the identification of pyrrole-based compounds as potent and orally bioavailable agonists for the Free Fatty Acid Receptor 1 (FFA1), a target for type 2 diabetes. nih.gov This demonstrates the potential of the pyrrole scaffold to be adapted for new therapeutic areas. nih.gov The development of pyrroloindole and spirocyclic pyrrole scaffolds has also yielded compounds with significant fungicidal and potential anticancer activities, respectively. mdpi.comrsc.org
Advanced Synthetic Methodologies for Pyrrole Derivatives
The advancement of synthetic organic chemistry is crucial for accessing novel and complex pyrrole derivatives efficiently and sustainably. benthamdirect.com While traditional methods like the Paal-Knorr synthesis exist, modern research is focused on developing more sophisticated and versatile strategies. researchgate.net
Recent progress includes the use of transition-metal catalysis, which has enabled the synthesis of highly functionalized pyrroles. researchgate.net For example, palladium-catalyzed cross-coupling reactions and three-component reactions of alkyne esters, amines, and alkenes have been developed to form multi-substituted pyrroles. nih.gov Gold-catalyzed reactions of enyne sulfonamides also provide an efficient route to substituted pyrroles. nih.gov
Furthermore, visible-light photoredox catalysis has emerged as a powerful tool, allowing for the synthesis of pyrroles from simple starting materials like aldehydes and aryl azides under mild conditions. nih.gov Green chemistry principles are also being increasingly applied, with a focus on microwave-assisted synthesis, the use of green solvents, and solvent-free methods to improve the environmental footprint of these synthetic processes. benthamdirect.comeurekaselect.com The development of one-pot, multi-component reactions is particularly valuable as it increases molecular complexity in a single, efficient step. dntb.gov.uaresearchgate.net
| Methodology | Description | Key Advantages | Reference |
|---|---|---|---|
| Transition-Metal Catalysis (Pd, Au) | Utilizes palladium or gold catalysts for reactions like cross-coupling or cyclization to form the pyrrole ring. | High efficiency, good functional group tolerance. | nih.gov |
| Visible-Light Photoredox Catalysis | Uses light and a photocatalyst (e.g., Ru(II)) to promote reactions, such as the condensation of aryl azides and aldehydes. | Mild reaction conditions, novel reactivity. | nih.gov |
| Multi-Component Reactions (MCRs) | Combines three or more reactants in a single operation to rapidly build molecular complexity. | High atom economy, diversity-oriented synthesis. | dntb.gov.uaresearchgate.net |
| Green Chemistry Approaches | Employs techniques like microwave irradiation or solvent-free conditions to reduce environmental impact. | Faster reaction times, reduced waste. | benthamdirect.comeurekaselect.com |
Integrated Computational and Experimental Approaches in Design
The integration of computational modeling with experimental synthesis and biological evaluation has become an indispensable strategy in modern drug discovery. nih.gov This synergistic approach allows for the rational design of molecules, saving significant time and resources. rsc.org For pyrrole-based compounds, a comprehensive computational framework can provide deep insights into their electronic structure, stability, and potential interactions with biological targets. rsc.org
Key computational techniques include:
Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target protein. nih.gov It has been used to study the binding of pyrrole-fused pyrimidines to the InhA enzyme, a target for anti-tubercular drugs, revealing favorable binding conformations and key interactions. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the stability and flexibility of ligand-protein complexes over time, reinforcing docking results. rsc.org
ADMET Profiling: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties helps identify candidates with drug-like characteristics early in the discovery process. nih.gov
Pharmacophore Modeling: This technique identifies the essential 3D arrangement of functional groups (pharmacophore) required for biological activity, aiding in the design of new derivatives with enhanced potency. rsc.orgresearchgate.net
These computational studies guide the synthesis of the most promising candidates, which are then evaluated experimentally. nih.gov This iterative cycle of design, synthesis, and testing accelerates the identification of lead compounds for further development. nih.govrsc.org
| Technique | Application in Pyrrole Derivative Design | Reference |
|---|---|---|
| Molecular Docking | Predicts binding modes and affinity of pyrrole compounds to targets like InhA enzyme and FFA1. | nih.govnih.gov |
| Molecular Dynamics (MD) Simulations | Assesses the stability of the ligand-protein complex over time. | nih.govrsc.org |
| ADMET Prediction | Evaluates drug-likeness and pharmacokinetic properties, ensuring adherence to criteria like Lipinski's rule of five. | nih.govresearchgate.net |
| Pharmacophore Modeling | Identifies key structural features responsible for biological activity to guide the design of new analogues. | rsc.orgresearchgate.net |
Exploration of New Biological Targets and Mechanisms
While pyrrole derivatives have established antibacterial and antifungal activities, future research is set to explore a wider range of biological targets and therapeutic applications. cabidigitallibrary.orgmdpi.com The versatility of the pyrrole scaffold makes it suitable for inhibiting various classes of enzymes and receptors. benthamdirect.com
A significant area of interest is oncology. mdpi.com Novel pyrrole derivatives have been designed to target protein kinases like VEGFR and PDGFR, which are involved in cancer progression. mdpi.com Studies on certain pyrrole hydrazones have demonstrated dose- and time-dependent cytotoxic activity against human adenocarcinoma cell lines, with evidence suggesting that their mechanism involves inducing apoptosis and causing cell cycle arrest. nih.govmdpi.com
Beyond cancer, pyrrole derivatives are being investigated for metabolic diseases. The discovery of a pyrrole-based scaffold as a potent agonist of the Free Fatty Acid Receptor 1 (FFA1) highlights a novel application in the treatment of type 2 diabetes. nih.gov Additionally, the antibacterial potential of pyrrole compounds continues to be a major focus, with research targeting essential bacterial enzymes like DNA gyrase, which is a different mechanism from many existing antibiotics. mdpi.com The presence of halogenated pyrroles in natural products with significant biological activity underscores the importance of substituents like the chloro group in this compound. mdpi.com
Role in Advanced Materials Science
The application of pyrrole and its derivatives extends beyond pharmacology into the realm of materials science. researchgate.net The pyrrole ring is the fundamental repeating unit in polypyrrole, one of the most important conducting polymers. Its unique electronic properties, environmental stability, and ease of synthesis make it highly valuable.
While the role of specific derivatives like this compound in materials science is less explored, the functional groups present—a reactive hydrazide and an electron-withdrawing chloro group—offer intriguing possibilities. The hydrazide moiety could be used to form novel polymers, such as polyamides or polyhydrazides, or to functionalize surfaces. These materials could have applications in sensors, electronic devices, or as specialized coatings. The inherent properties of the pyrrole ring could be leveraged to create new functional materials with tailored electronic or optical characteristics. researchgate.net
Q & A
Q. How to interpret conflicting bioactivity data across derivatives?
- Analysis : Variability in MIC values (e.g., 8 vs. 32 µg/mL) may reflect assay conditions (e.g., pH, inoculum size) rather than intrinsic activity. Standardized protocols (CLSI guidelines) and dose-response curves (IC) mitigate false negatives .
Methodological Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
